Isonitrosoacetone
Overview
Description
Synthesis Analysis
The synthesis of isonitrosoacetone and its derivatives involves several methods, including the reaction of diketones with nitrosating agents. For instance, N. Katagiri et al. (1994) described the synthesis of 5-isonitroso-1, 3-dioxane-4, 6-dione and its reactions with alcohols to form hydroxyiminoacetic acid esters (Katagiri et al., 1994). Another method involves the nitrosation of N,N′-ethylenebis-(acetylacetoneimine) complexes of copper (II) and nickel(II) using nitric oxide or nitrite ions, as detailed by K. Bose and C. Patel (1971) (Bose & Patel, 1971).
Molecular Structure Analysis
The molecular structure of isonitrosoacetone derivatives is of significant interest due to their complex coordination behavior and potential for forming novel structures. For example, the reaction of 1,3-dicarbomethoxyacetone with trinitroanisole in the presence of triethylamine yields two isomeric bridged anions, which have been studied through pmr and single crystal x-ray analysis by Ruben Torres et al. (1988) (Torres, Strauss, & Hubbard, 1988).
Chemical Reactions and Properties
Isonitrosoacetone exhibits a range of chemical reactions, including cyclocondensation with cyanoacetamide to form nitroso derivatives of the pyridine series (Suboch et al., 1983) (Suboch, Kuznetsova, Semichenko, & Belyaev, 1983). Its reactivity also extends to forming mixed ligand cobalt(III) complexes as reported by A. Sreekantan et al. (1980) (Sreekantan, Dixit, & Patel, 1980).
Physical Properties Analysis
The physical properties of isonitrosoacetone and its derivatives, such as their infrared absorption spectra, provide insights into their structural features. M. Kimura et al. (1960) explored the infrared absorption spectra of diacetyl monoxime and isonitrosoacetone, interpreting observed frequencies in terms of the molecular form of an oxime type (Kimura, Kuroda, Takagi, & Kubo, 1960).
Chemical Properties Analysis
The chemical properties of isonitrosoacetone, particularly its coordination behavior and reactivity towards various nucleophiles and electrophiles, are crucial for its application in organic synthesis. The ambidentate coordination of isonitroso groups in nickel(II) and palladium(II) complexes, as studied by K. Bose et al. (1973), highlights the versatility of isonitrosoacetone derivatives in forming complex structures (Bose, Sharma, & Patel, 1973).
Scientific Research Applications
- Field : Chemistry, specifically Spectroscopy .
- Application : Isonitrosoacetone has been used in studies involving infrared absorption spectra . The infrared absorption spectra of isonitrosoacetone in solutions were recorded in the rock-salt region .
- Methods and Procedures : The assignment of observed bands was carried out, taking into account the concentration dependence of the spectra, the effect of deuteration, and the absorptions in the solid state . All the observed frequencies could be interpreted in terms of the molecular form of an oxime type, the presence of molecules in a nitroso form being presumed to be unlikely .
- Results : The study found that the degree of conjugation in the C=O bonds is between those of saturated ketones and α,β-unsaturated ketones . The degree of conjugation in the C=N bonds is greater than those of conjugated imines and of aldoximes containing a C=C–C=N group and is approximately equal to those of vic-dioximes containing an N=C–C=N group . Under the influence of conjugation, the N–O bonds have a greater double-bond character than those of unconjugated oximes .
properties
IUPAC Name |
(1E)-1-hydroxyiminopropan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO2/c1-3(5)2-4-6/h2,6H,1H3/b4-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGLVOLWBBGQHS-DUXPYHPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=N/O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0073162 | |
Record name | Propanal, 2-oxo-, 1-oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0073162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] | |
Record name | Isonitrosoacetone | |
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Vapor Pressure |
0.2 [mmHg] | |
Record name | Isonitrosoacetone | |
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Product Name |
Isonitrosoacetone | |
CAS RN |
306-44-5, 17280-41-0, 31915-82-9 | |
Record name | Isonitrosoacetone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000306445 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isonitrosoacetone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017280410 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanal, 2-oxo-, 1-oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0073162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-oxopropionaldehyde 1-oxime | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.623 | |
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Record name | anti-Pyruvic aldehyde 1-oxime | |
Source | European Chemicals Agency (ECHA) | |
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Record name | ISONITROSOACETONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U32V8CLT4W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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